2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylbenzoic acid
Overview
Description
2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylbenzoic acid is a useful research compound. Its molecular formula is C17H15Cl2NO4 and its molecular weight is 368.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0378133 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental and Human Exposure Studies
Persistent Organic Pollutants in Firefighters
Research has documented elevated levels of various halogenated contaminants, including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans, in firefighters exposed during fire events. These findings underscore the significance of monitoring such contaminants due to their potential health risks, including cancer, in exposed populations (Shaw et al., 2013).
Parabens and Human Exposure
Studies have investigated the presence of parabens and their metabolites in human urine and blood samples, highlighting widespread exposure through personal care products and potential health implications. For example, research in Chinese university students showed prevalent paraben exposure, suggesting the utility of urinary concentrations as predictors for human exposure to these compounds (Zhang et al., 2020).
Exposure to Dioxins and Polychlorinated Biphenyls (PCBs)
A study on electrical and electronic equipment dismantling workers exposed to high concentrations of PCDD/Fs, PBDEs, and PCBs found elevated levels of oxidative DNA damage biomarkers, indicating a high cancer risk from such exposure (Wen et al., 2008).
Pharmacokinetic Profiles and Metabolism
- Metabolism of Similar Compounds in Humans: Research into the metabolism of benoxinate in humans, a compound with some structural similarities, provides insight into the metabolic pathways that might be relevant for the study compound. Such studies show the complexity of human metabolism regarding pharmaceuticals and the potential for specific metabolites to be used as biomarkers of exposure (Kasuya et al., 1987).
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)propanoylamino]-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-9-4-3-5-12(17(22)23)15(9)20-16(21)10(2)24-14-7-6-11(18)8-13(14)19/h3-8,10H,1-2H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXQEEXGCQZDBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.